molecular formula C64H104O29 B2925366 Helianthoside 1 CAS No. 139051-63-1

Helianthoside 1

Cat. No.: B2925366
CAS No.: 139051-63-1
M. Wt: 1337.507
InChI Key: HRLBXTNYZCUPNV-LMPGLMATSA-N
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Description

Helianthoside 1 is a triterpenoid asterosaponin first isolated from the starfish Heliaster helianthus . This compound has garnered interest due to its structural novelty and implications for understanding structure-activity relationships (SAR) in saponins, particularly in cytotoxicity and adjuvant functions.

Properties

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H104O29/c1-25-36(69)40(73)44(77)53(84-25)92-51-47(80)49(90-52-43(76)37(70)29(67)23-82-52)32(22-66)87-57(51)88-35-13-14-61(7)33(60(35,5)6)12-15-63(9)34(61)11-10-27-28-20-59(3,4)16-18-64(28,19-17-62(27,63)8)58(81)93-56-50(38(71)30(68)24-83-56)91-54-46(79)42(75)48(26(2)85-54)89-55-45(78)41(74)39(72)31(21-65)86-55/h10,25-26,28-57,65-80H,11-24H2,1-9H3/t25-,26-,28-,29+,30-,31+,32+,33?,34?,35-,36-,37-,38-,39+,40+,41-,42+,43+,44+,45+,46+,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,61-,62+,63+,64-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLBXTNYZCUPNV-LMPGLMATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C)CO)OC1C(C(C(CO1)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@]4(C(C3(C)C)CC[C@@]5(C4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@@H](O9)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)C)CO)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H104O29
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347734
Record name Helianthoside 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139051-63-1
Record name Helianthoside 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Helianthoside 1 involves multiple steps, including glycosylation reactions to attach sugar moieties to the triterpene backbone. The reaction conditions typically require the use of specific catalysts and solvents to facilitate the glycosylation process .

Industrial Production Methods: Industrial production of this compound is often achieved through extraction from natural sources, followed by purification processes. The extraction involves using solvents to isolate the compound from plant materials, and purification is done using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Helianthoside 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Helianthoside 1 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying glycosylation reactions and triterpenoid synthesis.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.

    Industry: this compound is used in the development of natural product-based pharmaceuticals and cosmetics

Mechanism of Action

The mechanism of action of Helianthoside 1 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Insights :

  • The C3-sulphated xylopyranose in this compound contrasts with the branched sugar chains in Helianthoside 2 and saponinum album, suggesting divergent interactions with cellular receptors.
  • The formyl group at C4 in Helianthoside 2 and hydroxyl group at C23 in saponinum album may influence hydrogen bonding and membrane permeability .

Functional Comparison and Cytotoxicity Enhancement

Cytotoxicity of Saponins Alone

At 1.5 µg mL⁻¹, this compound and 2 exhibited minimal cytotoxicity, allowing 90% cell survival in HER14 and NIH-3T3 cells. In contrast, quillaja saponin and saponinum album showed moderate cytotoxicity at similar concentrations .

Enhancement of Chimeric Toxin Activity

When combined with a saporin-epidermal growth factor chimeric toxin, the enhancement factors (EF) of cytotoxicity differed markedly:

Compound Enhancement Factor (EF) Receptor Specificity IC50 Reduction
This compound ~10-fold Non-specific Not reported
Helianthoside 2 ~10-fold Non-specific Not reported
Quillaja saponin >1,000-fold Non-specific IC50: 2.4 nM → 0.18 pM
Saponinum album >1,000-fold Receptor-specific IC50: 2.4 nM → 0.18 pM

Key Findings :

  • Sugar Chain Complexity : Quillaja saponin and saponinum album, with branched glycosylation, showed significantly higher EF than this compound/2, suggesting that sugar chain complexity enhances toxin internalization .

Discussion: Structural Determinants of Bioactivity

Role of the Sulphate Group

The C3-sulphate in this compound may reduce membrane penetration due to increased hydrophilicity, explaining its low EF . In contrast, lipophilic groups (e.g., formyl in Helianthoside 2) may improve membrane interaction .

Aglycone vs. Glycosylation Effects

While the triterpenoid aglycone is essential for bioactivity, glycosylation patterns dominate functional outcomes. For example:

  • Branched Chains (saponinum album): Enable receptor targeting.
  • Linear Chains (this compound): Limit cellular uptake efficiency.

Controversies and Knowledge Gaps

  • Formyl Group Role : Sołtysik et al. (1995) proposed the C4 formyl group enhances adjuvant activity, but this remains unverified in cytotoxicity studies .
  • Sulphate vs. Hydroxyl : The impact of substituting sulphate (this compound) with hydroxyl (saponinum album) at C3 requires further SAR analysis.

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